2-O-Sinapoyl makisterone A

COX-2 inhibition inflammation natural product pharmacology

2-O-Sinapoyl makisterone A is a sinapic acid-ecdysteroid hybrid belonging to the phytoecdysteroid class of natural products. The compound was isolated from the roots of Fibraurea recisa using a molecular networking-guided phytochemical approach and characterized by HR-ESIQTOFMS, NMR, and chemical degradation.

Molecular Formula C39H56O11
Molecular Weight 700.9 g/mol
Cat. No. B12393445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-Sinapoyl makisterone A
Molecular FormulaC39H56O11
Molecular Weight700.9 g/mol
Structural Identifiers
SMILESCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C=CC5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O
InChIInChI=1S/C39H56O11/c1-21(35(2,3)45)15-32(42)38(6,46)31-12-14-39(47)24-18-26(40)25-19-27(41)30(20-36(25,4)23(24)11-13-37(31,39)5)50-33(43)10-9-22-16-28(48-7)34(44)29(17-22)49-8/h9-10,16-18,21,23,25,27,30-32,41-42,44-47H,11-15,19-20H2,1-8H3/b10-9+/t21-,23+,25+,27-,30+,31+,32-,36-,37-,38-,39-/m1/s1
InChIKeyYZXUMPLPZGHEBG-GPPPMMNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-O-Sinapoyl makisterone A: A Selective COX-2 Inhibiting Ecdysteroid Hybrid for Inflammation Research


2-O-Sinapoyl makisterone A is a sinapic acid-ecdysteroid hybrid belonging to the phytoecdysteroid class of natural products [1]. The compound was isolated from the roots of Fibraurea recisa using a molecular networking-guided phytochemical approach and characterized by HR-ESIQTOFMS, NMR, and chemical degradation [1]. It possesses a C28-ecdysteroid skeleton (makisterone A core) esterified with a sinapoyl moiety at the C-2 position, yielding a molecular weight of 700.86 Da (C39H56O11) [1][2]. The compound demonstrates selective inhibition of cyclooxygenase-2 (COX-2) protein expression without affecting inducible nitric oxide synthase (iNOS) or nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells [1].

Why 2-O-Sinapoyl makisterone A Cannot Be Interchanged with Unconjugated Makisterone A or Positional Isomers


Generic substitution among phytoecdysteroid derivatives is not scientifically valid due to critical structure-activity relationship (SAR) features unique to 2-O-Sinapoyl makisterone A. The unconjugated makisterone A backbone exhibits no detectable COX-2 protein suppression, while the sinapoyl moiety alone (as methyl sinapate) is equally inactive [1]. More importantly, the positional isomer 3-O-sinapoyl makisterone A—differing only in the esterification site from C-2 to C-3—fails to significantly inhibit COX-2 protein expression [1]. These data establish that the precise conjugation of a sinapoyl group specifically at the C-2 position of the makisterone A skeleton is a non-negotiable structural requirement for selective COX-2 suppression. Procurement of analogs lacking this exact substitution pattern will yield compounds devoid of the desired pharmacological activity.

Quantitative Differentiation of 2-O-Sinapoyl makisterone A: Head-to-Head Evidence for Scientific Selection


COX-2 Protein Suppression: Direct Comparison with Unconjugated Makisterone A and Methyl Sinapate

2-O-Sinapoyl makisterone A significantly suppressed COX-2 protein expression at concentrations of 1–30 μM in LPS-stimulated RAW 264.7 cells [1]. In stark contrast, treatment with makisterone A (the unconjugated ecdysteroid skeleton) resulted in COX-2 expression levels that were barely distinguishable from the LPS-stimulated control group, demonstrating no meaningful suppression [1]. Methyl sinapate (the sinapoyl moiety alone) likewise failed to reduce COX-2 protein expression [1]. This head-to-head comparison establishes that the intact hybrid molecule—not its individual structural components—is required for activity.

COX-2 inhibition inflammation natural product pharmacology

Positional Isomer Selectivity: 2-O-Sinapoyl makisterone A vs. 3-O-Sinapoyl makisterone A

The positional isomer 3-O-sinapoyl makisterone A (compound 1) was isolated and tested in parallel with 2-O-sinapoyl makisterone A (compound 2) under identical experimental conditions [1]. While compound 2 significantly suppressed COX-2 protein expression at 1–30 μM, compound 1 failed to produce a statistically significant reduction in COX-2 protein levels in LPS-stimulated RAW 264.7 cells [1]. This outcome demonstrates that the esterification position (C-2 vs. C-3) is a critical determinant of COX-2 inhibitory activity.

structure-activity relationship regioisomer COX-2 selectivity

Selectivity Profile: COX-2 Inhibition Without iNOS or NO Suppression

In LPS-stimulated RAW 264.7 cells, 2-O-Sinapoyl makisterone A demonstrated target-selective activity: it significantly suppressed COX-2 protein expression while exhibiting no inhibitory effect on inducible nitric oxide synthase (iNOS) protein expression or nitric oxide (NO) production [1]. Both compound 2 and the 3-O-isomer (compound 1) were inactive against iNOS and NO [1]. This profile distinguishes 2-O-Sinapoyl makisterone A from broad-spectrum anti-inflammatory agents that simultaneously inhibit multiple pro-inflammatory pathways, potentially offering a more targeted approach for COX-2-driven inflammation research.

selectivity COX-2 iNOS nitric oxide anti-inflammatory

Concentration-Dependent COX-2 Suppression by 2-O-Sinapoyl makisterone A

2-O-Sinapoyl makisterone A suppresses COX-2 protein expression in a concentration-dependent manner across the tested range of 1–30 μM in LPS-stimulated RAW 264.7 cells [1]. While the primary publication does not report an exact IC50 value for COX-2 protein suppression, the Western blot data presented indicate progressive reduction in COX-2 band intensity with increasing compound concentration [1]. This concentration-responsive behavior supports the use of the compound for dose-ranging studies in cellular models of inflammation.

dose-response COX-2 inhibition macrophage

Research Applications of 2-O-Sinapoyl makisterone A Driven by Quantitative Evidence


COX-2-Selective Mechanistic Studies in Macrophage Inflammation Models

2-O-Sinapoyl makisterone A is ideally suited for mechanistic studies requiring selective COX-2 pathway interrogation in macrophage-based inflammation models. The compound significantly suppresses COX-2 protein expression at 1–30 μM in LPS-stimulated RAW 264.7 cells without affecting iNOS protein levels or NO production [1]. This selectivity enables researchers to dissect COX-2-specific contributions to prostaglandin synthesis and downstream inflammatory signaling without the confounding variable of simultaneous iNOS/NO pathway inhibition [1].

Structure-Activity Relationship (SAR) Studies on Ecdysteroid Conjugates

The head-to-head comparison of 2-O-Sinapoyl makisterone A with its 3-O-sinapoyl positional isomer and unconjugated components provides a well-defined SAR dataset [1]. The observation that only the C-2 esterified hybrid suppresses COX-2—while the C-3 isomer, free makisterone A, and methyl sinapate are all inactive—establishes a clear structural determinant for activity [1]. Researchers can leverage this compound as a reference standard when evaluating other natural or synthetic ecdysteroid conjugates for COX-2 inhibitory potential.

Natural Product-Based Anti-Inflammatory Lead Discovery

As a plant-derived sinapic acid-ecdysteroid hybrid with demonstrated COX-2-selective suppression at low micromolar concentrations (1–30 μM) [1], 2-O-Sinapoyl makisterone A serves as a structurally novel lead scaffold distinct from classical NSAIDs and coxibs. Its activity in RAW 264.7 macrophages—a widely accepted cellular model for screening anti-inflammatory agents—supports its use as a starting point for medicinal chemistry optimization aimed at improving potency, solubility, or metabolic stability [1].

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